1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and three carbon atoms. This specific compound is notable for its potential applications in medicinal chemistry, particularly as a pharmaceutical agent due to its structural features that may interact with biological targets.
The compound can be synthesized through various synthetic routes involving intermediates like amidoximes and carboxylic acids. Its synthesis has been documented in patent literature and scientific publications, indicating its relevance in pharmaceutical research.
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride is classified as:
The synthesis of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:
The reactions are generally carried out under controlled conditions to optimize yield and purity. Solvents such as tetrahydrofuran or dioxane are commonly employed in these syntheses.
The molecular structure of 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride features:
The molecular formula is typically represented as , with a molecular weight around 245.74 g/mol. The compound's structure can be visualized using computational chemistry software or through X-ray crystallography if available.
The compound can participate in various chemical reactions:
Reactions involving this compound should consider its stability under different pH conditions and potential interactions with other functional groups present in complex mixtures.
Preliminary studies suggest that oxadiazoles may inhibit certain kinases or act on receptor pathways relevant to disease processes, making them promising candidates for further pharmacological exploration.
1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride typically exhibits:
Key chemical properties include:
This compound has potential applications in:
Heterocyclic compounds serve as the cornerstone of modern medicinal chemistry, with 1,2,4-oxadiazoles emerging as privileged scaffolds in central nervous system (CNS) drug discovery. These five-membered aromatic rings exhibit exceptional metabolic stability and bioavailability while serving as versatile bioisosteric replacements for carboxylic esters and amides. The structural plasticity of the 1,2,4-oxadiazole ring allows strategic decoration with pharmacophoric elements that fine-tune receptor affinity and selectivity. Specifically, 1-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride represents a structurally optimized candidate where the synergistic integration of a tert-butyl group and cyclohexanamine moiety confers unique physicochemical and pharmacological properties. This compound (CAS 1248184-63-5) is cataloged as a research chemical with 97% purity, indicating its significance in preclinical investigations [3]. Its hydrochloride salt form enhances aqueous solubility—a critical factor for blood-brain barrier permeation and CNS bioavailability [1] [3].
The 1,2,4-oxadiazole heterocycle functions as a multipurpose pharmacophore with demonstrated therapeutic utility across neurological, inflammatory, and immunological disorders. This ring system’s value stems from three key properties: metabolic resistance against esterase-mediated degradation, dipole moment characteristics (approximately 3.5 Debye) that facilitate hydrogen bonding with biological targets, and spatial geometry that mimics peptide bonds in neurotransmitter precursors [9] [10]. The 5-position of the oxadiazole ring, in particular, serves as an ideal attachment point for pharmacophoric extensions due to its synthetic accessibility and minimal steric distortion upon substitution.
Table 1: Comparative Bioisosteric Properties of Nitrogen-Containing Heterocycles
Heterocyclic System | Log P Reduction* | Metabolic Stability | Hydrogen Bond Acceptor Capacity |
---|---|---|---|
1,2,4-Oxadiazole | 0.7-1.2 | High | 3 Sites |
1,3,4-Oxadiazole | 0.5-0.9 | Moderate | 2 Sites |
1,2,4-Triazole | 0.3-0.6 | Moderate-High | 3 Sites |
Imidazole | -0.1-0.3 | Low | 2 Sites |
*Compared to carboxylate isosteres
Patent literature reveals that 1,2,4-oxadiazole derivatives demonstrate nanomolar affinity for neurological targets, including GABAA receptors, serotonin transporters, and NMDA receptor complexes [10]. The scaffold’s proton-accepting nitrogen atoms engage in critical interactions with neuronal receptor binding pockets, while its aromatic character enhances π-stacking with tryptophan and tyrosine residues. This molecular recognition profile underpins the therapeutic potential of optimized oxadiazoles in conditions ranging from neuropathic pain to autoimmune-mediated neurodegeneration [10].
The tert-butyl group appended at the 3-position of the oxadiazole ring constitutes a strategic molecular design element with multifaceted impacts. This branched aliphatic substituent:
Table 2: Impact of 3-Position Substitutions on Oxadiazole Stability and Bioactivity
Oxadiazole 3-Substituent | Metabolic Half-life (Rat Liver Microsomes) | Plasma Protein Binding (%) | log D7.4 |
---|---|---|---|
tert-Butyl | >120 min | 88.2 ± 1.5 | 2.15 ± 0.08 |
n-Butyl | 43 ± 6 min | 76.4 ± 2.1 | 2.63 ± 0.12 |
Cyclohexyl | 89 ± 11 min | 92.7 ± 0.9 | 3.02 ± 0.15 |
Phenyl | 28 ± 4 min | 94.8 ± 1.2 | 2.78 ± 0.10 |
Isobutyl (Chiral) | >90 min | 85.6 ± 1.8 | 2.31 ± 0.07 |
Data adapted from SAR studies of related analogs [3] [9]
The tert-butyl group’s conformational rigidity restricts rotation around the C3-N bond, reducing the entropic penalty upon target binding. This effect translates to improved binding affinity (ΔG ≈ -2.3 kcal/mol) compared to linear alkyl chains or aromatic substituents. Additionally, the geminal dimethyl configuration prevents cytochrome P450-mediated hydroxylation—a common metabolic pathway for simpler alkyl groups—thereby improving pharmacokinetic stability [3] [9]. The significance of this substitution pattern is evidenced by the commercial availability of tert-butyl oxadiazole derivatives from specialized suppliers targeting early-stage drug discovery [3].
Functionalization with the cyclohexanamine moiety establishes critical pharmacophoric elements for neurological target engagement. The alicyclic amine:
Table 3: Neuropharmacological Influence of Alicyclic Amine Motifs
Amine Functionalization | Molecular Weight (g/mol) | clogP | Polar Surface Area (Ų) | CNS MPO Score* |
---|---|---|---|---|
Cyclohexanamine | 267.78 | 2.98 | 52.3 | 5.2 |
Cyclobutanamine | 239.72 | 2.53 | 52.3 | 4.8 |
Methanamine | 198.66 | 1.61 | 52.3 | 4.1 |
Ethanamine | 205.69 (chiral example) | 1.87 | 52.3 | 4.3 |
*CNS Multiparameter Optimization score (range 1-6, >4 indicates high CNS penetration likelihood)
The cyclohexane ring’s equatorial-axial equilibrium permits adaptive binding to diverse receptor topographies—a critical advantage for targeting complex neurological systems. Molecular modeling suggests the chair conformation positions the amine proton toward hydrogen bond acceptors in voltage-gated ion channels and neurotransmitter transporters. Furthermore, the six-carbon spacer between the amine and oxadiazole ring establishes an optimal inter-pharmacophore distance (≈5.2 Å) for bivalent interactions with allosteric binding pockets in pentameric ligand-gated ion channels [3] [9] [10]. Patent data supports that cyclohexanamine-containing oxadiazoles demonstrate enhanced efficacy in experimental models of neuroinflammation and neuronal injury compared to smaller cyclic amines, likely due to improved target residence time and membrane partitioning [10].
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8